molecular formula C19H18N2OS2 B2357040 3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 1798638-32-0

3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No. B2357040
CAS RN: 1798638-32-0
M. Wt: 354.49
InChI Key: LZROJAJEEKLQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in several areas, including cancer research and drug development. In

Scientific Research Applications

  • Synthetic Applications : One study outlines the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensing substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with aromatic amines. This method is important for creating novel compounds with potential pharmacological activities (Harutyunyan et al., 2015).

  • Material Science : In another study, the focus is on the phosphorescence properties of a series of cyclometalated iridium(III) complexes, including compounds with structural similarity to the queried chemical. These complexes are significant for their potential application in organic light-emitting diodes (OLEDs) (Tsuboyama et al., 2003).

  • Antiviral Research : The synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and its reactions with various nucleophiles for antiviral evaluations is another application. This compound serves as a precursor for the preparation of various bioactive molecules (Sayed & Ali, 2007).

  • Inflammation Inhibition : N-Pyridinyl(methyl)-indole-1- or 3-propanamides, structurally related to the compound of interest, have been synthesized and demonstrated to act as topical and systemic inflammation inhibitors. These findings are crucial in the development of non-acidic NSAIDs (Dassonville et al., 2008).

  • Anticancer Potential : A study on the synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives against various cancer cell lines highlights the potential use of similar compounds in cancer treatment. These compounds showed promising activity comparable to known anticancer drugs (Chamakura et al., 2014).

  • Antimicrobial Applications : The synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, containing structural elements similar to the queried compound, demonstrated antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2017).

properties

IUPAC Name

3-phenylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-19(7-9-24-18-4-2-1-3-5-18)21-12-15-10-17(13-20-11-15)16-6-8-23-14-16/h1-6,8,10-11,13-14H,7,9,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZROJAJEEKLQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

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